molecular formula C3H7FO B147108 3-Fluoropropan-1-ol CAS No. 462-43-1

3-Fluoropropan-1-ol

Cat. No. B147108
CAS RN: 462-43-1
M. Wt: 78.09 g/mol
InChI Key: NLRJUIXKEMCEOH-UHFFFAOYSA-N
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Description

3-Fluoropropan-1-ol is an organic compound with the chemical formula C3H7FO . It is a colorless liquid with a pungent odor . It is miscible with water and many organic solvents .


Synthesis Analysis

3-Fluoropropan-1-ol can be synthesized by reacting 1-propanol with sulfur trifluoride to generate 3-fluoropropyl sulfide. The 3-fluoropropyl sulfide is then subjected to a hydrolysis reaction with water to obtain 3-Fluoropropan-1-ol .


Molecular Structure Analysis

The molecular structure of 3-Fluoropropan-1-ol has been investigated using gas-phase electron-diffraction and ab initio molecular orbital methods .


Chemical Reactions Analysis

3-Fluoropropan-1-ol is used as a reagent to synthesize fluorinated amino acids such as DL-erythro-4-Fluoroglutamine . It is also used as a reagent to synthesize labelled N-desmethyl-loperamide analogues, compounds that have potential use as imaging radiotracers .


Physical And Chemical Properties Analysis

3-Fluoropropan-1-ol has a molecular weight of 78.09 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 127.8±0.0 °C at 760 mmHg, and a vapour pressure of 5.0±0.4 mmHg at 25°C . It has a flash point of 38.5±10.6 °C . The compound has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

Conformational Analysis

3-Fluoropropan-1-ol exhibits interesting conformational behaviors due to its potential for internal hydrogen bonding. Richardson and Hedberg (2001) conducted a detailed study using gas-phase electron-diffraction and ab initio molecular orbital investigations, revealing the presence of multiple rotational conformers of 3-fluoropropan-1-ol. They found that the g G − G form, where hydrogen and fluorine atoms are positioned to form a hydrogen bond, comprises a small percentage of the sample in the gas phase (Richardson & Hedberg, 2001).

Application in Lithium-Ion Batteries

1-Fluoropropane-2-one, a compound closely related to 3-fluoropropan-1-ol, has been investigated as an effective SEI (solid electrolyte interphase) forming additive in lithium-ion batteries. Krämer et al. (2012) studied its impact on graphite electrodes and found that it significantly improves first cycle efficiency, high rate performance, and long-term cycling stability (Krämer et al., 2012).

Investigating Structural Stability

Badawi and Förner (2001) explored the structural stability and conformational behavior of 3-fluoropropanal, a derivative of 3-fluoropropan-1-ol. They employed ab initio calculations to predict the existence of stable conformers and rotational barriers, contributing to the understanding of the molecule's behavior in various states (Badawi & Förner, 2001).

Intramolecular Hydrogen Bonding

Linclau et al. (2015) demonstrated the occurrence of OH⋅⋅⋅F intramolecular hydrogen bonds (IMHBs) in acyclic saturated γ-fluorohydrins, including 3-fluoropropan-1-ol. This study provides insights into the impact of fluorination on the hydrogen-bonding properties of adjacent functional groups (Linclau et al., 2015).

Enhancing Nucleic Acid Fluorescence

Research by Bigman et al. (2010) showed that 3-bromopropan-1-ol, a compound structurally similar to 3-fluoropropan-1-ol, can enhance the fluorescence yield of nucleic acids. This finding has practical applications in enzymology and fluorescence spectroscopy (Bigman, Quiñones, & Padilla, 2010).

Pressure-Freezing and Conformational Conversion

Gajda and Katrusiak (2008) studied the pressure-freezing of 3-aminopropan-1-ol, a derivative of 3-fluoropropan-1-ol. Their work, which involved single-crystal X-ray diffraction, provided valuable information about the conformational changes and structural characteristics under different pressures (Gajda & Katrusiak, 2008).

Safety And Hazards

When handling 3-Fluoropropan-1-ol, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing. Avoid contact with skin and eyes, and avoid formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge steam .

Future Directions

As for the future directions of 3-Fluoropropan-1-ol, it is expected that this compound will continue to be used in the synthesis of various organic compounds, including drugs, pesticides, dyes, and other organic compounds . Its use in the synthesis of fluorinated amino acids and imaging radiotracers suggests potential applications in the fields of medicine and imaging .

properties

IUPAC Name

3-fluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO/c4-2-1-3-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRJUIXKEMCEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196764
Record name Propanol, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropropan-1-ol

CAS RN

462-43-1
Record name 1-Propanol, 3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-43-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanol, 3-fluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanol, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-1-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
AD Richardson, K Hedberg - Journal of Molecular Structure, 2001 - Elsevier
… There are 14 possible rotational conformers of 3-fluoropropan-1-ol, based on the assumption of three potential minima for rotation about single bonds. Of these, only the gG − G form (g,…
Number of citations: 7 www.sciencedirect.com
B Linclau, F Peron, E Bogdan, N Wells… - … A European Journal, 2015 - Wiley Online Library
… the IMHB conformer of 3-fluoropropan-1-ol was identified as a … )16 analysis, 3-fluoropropan-1-ol was recently reported not to … In CDCl 3 , the 3-fluoropropan-1-ol h1 J OH⋅⋅⋅F coupling …
H Møllendal - The Journal of Physical Chemistry A, 2005 - ACS Publications
The microwave spectrum of 1,1,1-trifluoro-2-propanol, CF 3 CH(OH)CH 3 , and one deuterated species, CF 3 CH(OD)CH 3 , have been investigated in the 20.0−62.0 GHz spectral …
Number of citations: 12 pubs.acs.org
B Linclau, F Peron, E Bogdan, N Wells… - Chemistry-A European …, 2015 - hal.science
… the first time-and in contrast to earlier reports-the occurrence of OH center dot center dot center dot F IMHBs in acyclic saturated g-fluorohydrins, even for the parent 3-fluoropropan-1-ol. …
Number of citations: 1 hal.science
H Ito, H Shinotoh, H Shimada, M Miyoshi… - European journal of …, 2014 - Springer
… The 18 F-labeled amyloid tracer, [ 18 F]2-[(2-{(E)-2-[2-(dimethylamino)-1,3-thiazol-5-yl]vinyl}-1,3-benzoxazol-6-yl)oxy]-3-fluoropropan-1-ol (fluorinated amyloid imaging compound of …
Number of citations: 26 link.springer.com
RD Chambers, MA Fox, G Sandford - Lab on a Chip, 2005 - pubs.rsc.org
… The dichloromethane extracts were dried (MgSO 4 ) and purified by vacuum distillation to give 3-acetyl-3-fluoropropan-1-ol27 (6.2 g, 62%); bp 20 C/0.01 mmHg (Found: C, 50.7; H, 6.8. …
Number of citations: 93 pubs.rsc.org
W Caminati, S Melandri, I Rossi… - Journal of the American …, 1999 - ACS Publications
… This kind of hydrogen bond has already been observed at the intramolecular level in 2-fluoroethanol 6 and 3-fluoropropan-1-ol, 7 and it was suggested by ab initio calculations on the …
Number of citations: 94 pubs.acs.org
X Bao, D Liu - 2013 - Elsevier
… Hypothesized decomposition of R(CH R Ehydroxyl group on 3-fluoropropan-1-ol with triflic anhydride, fol- lowed by coupling with the amide precursor b to obtain 5 at a 30% yield with 99…
Number of citations: 1 www.sciencedirect.com
HJ Schneider - Chemical Science, 2012 - pubs.rsc.org
… identified possible rotational conformers of 3-fluoropropan-1-ol by gas phase electron diffraction in combination with ab initio calculations. The dominant forms were aGG (19)% and gG …
Number of citations: 82 pubs.rsc.org
CJ Dorman, TJ Foster - Antimicrobial Agents and Chemotherapy, 1982 - Am Soc Microbiol
… ), and Sch 25393 (D-threo-2-difluoroacetamido-1-p-methylsulfonylphenyl-3fluoropropan-1-ol) were gifts from Schering Corp., Bloomfield, NJ c The host strain for all experiments was a …
Number of citations: 37 journals.asm.org

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